molecular formula C19H25N5O3 B5629721 (1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Katalognummer B5629721
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: MGEHLONFSUQOLD-GOEBONIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound belongs to a class of molecules that exhibit complex structures with multiple functional groups, including isoxazole, pyrazole, and diazabicyclo components. Such molecules are often synthesized for their potential in pharmaceutical and chemical research, particularly for their unique interactions with biological systems and chemical reactivity.

Synthesis Analysis

The synthesis of compounds similar to the specified chemical often involves multi-step reactions, including the formation of isoxazole and pyrazole rings followed by their incorporation into the bicyclic framework. For example, the discovery of CP-810,123, a novel alpha 7 nicotinic acetylcholine receptor agonist, involved the synthesis of a diazabicyclo nonane derivative, highlighting the complexity and specificity required in such synthetic processes (O’Donnell et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this chemical space often features significant conformational flexibility due to their bicyclic frameworks, as well as potential for stereochemistry at multiple centers. Studies on similar compounds, such as different esters derived from diazabicyclononanes, have utilized NMR spectroscopy and X-ray diffraction to elucidate their structure and conformation, revealing the presence of chair-chair conformations and equatorial positioning of substituents for optimal stability (Fernández et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of such molecules can be influenced by the presence of multiple functional groups, which may participate in a variety of reactions including cycloadditions, nucleophilic substitutions, and electrophilic additions. The specific arrangement of these groups within the bicyclic framework can lead to unique reactivity patterns, as demonstrated by compounds undergoing cycloaddition reactions to form novel pyrazole derivatives (Gioiello et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are directly influenced by their molecular structure and stereochemistry. The detailed analysis of these properties requires experimental determination, as seen in the structural characterization of isostructural thiazole derivatives, which provided insights into the molecular conformation and packing in the solid state (Kariuki et al., 2021).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for understanding the behavior of these compounds in both synthetic and biological contexts. Investigations into similar molecules, such as triazene derivatives of diazacycloalkanes, have revealed insights into their reactivity and potential applications, demonstrating the importance of detailed chemical analysis (Vaughan et al., 2006).

Eigenschaften

IUPAC Name

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(1-ethylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-4-23-9-15(7-20-23)18(25)22-8-14-5-6-16(10-22)24(19(14)26)11-17-12(2)21-27-13(17)3/h7,9,14,16H,4-6,8,10-11H2,1-3H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEHLONFSUQOLD-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N2CC3CCC(C2)N(C3=O)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(1-ethylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.